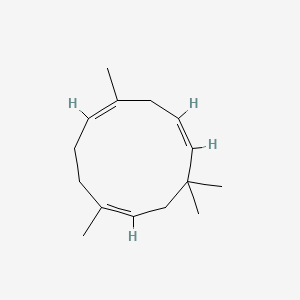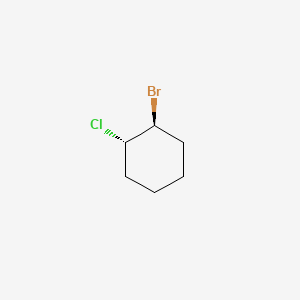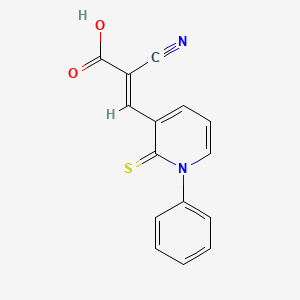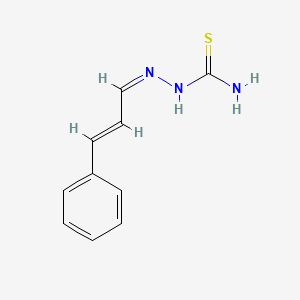![molecular formula C13H12N2O4 B8081435 3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid](/img/structure/B8081435.png)
3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” is a chemical entity cataloged in the PubChem database. It is a unique chemical structure with specific properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of reagents and catalysts to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products may include derivatives with modified functional groups, enhanced stability, or improved biological activity.
Wissenschaftliche Forschungsanwendungen
Compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent or intermediate in various synthetic pathways. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, compound “this compound” may be used to study cellular processes, enzyme interactions, and metabolic pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of various biological systems.
Medicine: In medicine, the compound may have potential therapeutic applications. Researchers may investigate its effects on specific diseases, its pharmacokinetics, and its potential as a drug candidate.
Industry: In industrial applications, compound “this compound” may be used in the production of materials, chemicals, and other products. Its properties may make it suitable for use in manufacturing processes, quality control, and product development.
Wirkmechanismus
The mechanism of action of compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” involves its interactions with molecular targets and pathways. The compound may bind to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism of action depends on the compound’s structure and the biological system in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compound “3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. Examples of similar compounds include those with similar functional groups or molecular frameworks.
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure and properties. Its distinct features may provide advantages in certain applications, such as increased stability, enhanced reactivity, or improved biological activity.
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
3-[[(E)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-11(17)6-7-14-8-10-12(15-19-13(10)18)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,16,17)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVHDLPMFAXTA-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CNCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C/NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride](/img/structure/B8081360.png)
![2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8081370.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8081371.png)




![3-[2'-(2-Cyanovinyl)[1,1'-biphenyl]-2-yl]acrylonitrile](/img/structure/B8081419.png)
![3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8081427.png)
![1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid](/img/structure/B8081428.png)

![N-{2-cyano-3-[2-(2-hydroxyethyl)hydrazino]-2-pentenoyl}urea](/img/structure/B8081441.png)
![N-acetyl-N'-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea](/img/structure/B8081448.png)
![(5Z)-5-[1-(2-phenylethylamino)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8081453.png)
